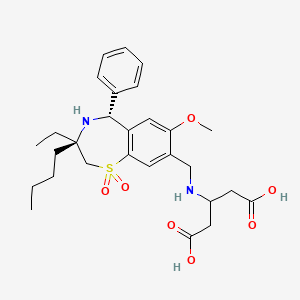
Linerixibat
Übersicht
Beschreibung
Linerixibat ist ein minimal resorbierbarer niedermolekularer Inhibitor des ilealen Gallensäuretransporters. Er wird von GlaxoSmithKline zur Behandlung des cholestatischen Pruritus bei Patienten mit primär biliärer Cholangitis entwickelt . Cholestatischer Pruritus ist ein Zustand, der durch starken Juckreiz aufgrund der Ansammlung von Gallensäuren im Körper gekennzeichnet ist .
Wirkmechanismus
Target of Action
Linerixibat primarily targets the Ileal Bile Acid Transporter (IBAT) . The IBAT is a protein that plays a crucial role in the reabsorption of bile acids in the small intestine .
Mode of Action
This compound, as an IBAT inhibitor , works by blocking the reabsorption of bile acids in the small intestine . This action reduces the circulation of pruritic bile acids .
Biochemical Pathways
The inhibition of IBAT by this compound disrupts the enterohepatic circulation of bile acids. This disruption leads to a decrease in the reabsorption of bile acids in the ileum and a subsequent reduction in the return of bile acids to the liver . This mechanism can provide relief for patients with cholestatic pruritus in Primary Biliary Cholangitis (PBC) .
Pharmacokinetics
This compound exhibits absorption-limited flip-flop kinetics, with a longer oral half-life (6-7 hours) compared to the intravenous half-life (0.8 hours) . The short intravenous half-life is consistent with high systemic clearance (61.9 L/h) and a low volume of distribution (16.3 L) . This compound is minimally absorbed from the intestine, which is the site of its pharmacological action .
Result of Action
The primary result of this compound’s action is the significant improvement of itch (cholestatic pruritus) in some treatment groups compared to placebo . By reducing the circulation of pruritic bile acids, this compound can provide relief for patients suffering from cholestatic pruritus associated with PBC .
Action Environment
The action of this compound is influenced by the environment within the gastrointestinal tract, particularly the small intestine, where it blocks the reabsorption of bile acids . The efficacy and stability of this compound are likely to be influenced by factors such as the pH and the presence of other substances in the gut.
Biochemische Analyse
Biochemical Properties
Linerixibat interacts with the ileal bile acid transporter (IBAT), a protein that plays a crucial role in the reabsorption of bile acids in the small intestine . By inhibiting IBAT, this compound reduces the reuptake of bile acids, leading to a decrease in pruritic bile acids in circulation .
Cellular Effects
This compound has been shown to significantly improve itch, a symptom of cholestatic pruritus, in some treatment groups compared to placebo . This suggests that this compound could influence cell function by altering the signaling pathways associated with the sensation of itch.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the ileal bile acid transporter (IBAT). By blocking the reuptake of bile acids in the small intestine, this compound reduces the levels of pruritic bile acids in circulation .
Temporal Effects in Laboratory Settings
In the GLIMMER study, patients received 12 weeks of double-blind treatment with this compound . The study reported that this compound significantly improved itch in some treatment groups compared to placebo . This suggests that this compound has a stable effect over time.
Metabolic Pathways
This compound is minimally metabolized in humans. After intravenous administration, approximately 80% of this compound is eliminated via biliary/fecal excretion, mostly as unchanged parent drug .
Transport and Distribution
This compound is designed for minimal intestinal absorption . After oral administration, this compound is almost entirely excreted in feces as unchanged and unabsorbed this compound .
Vorbereitungsmethoden
Linerixibat kann durch verschiedene Verfahren synthetisiert werden. Ein Verfahren beinhaltet die Kristallisation von this compound in einem Lösungsmittelgemisch aus Acetonitril und Wasser . Die Verbindung existiert in mehreren kristallinen Formen, wie Form I, Form II, Form III, Form IV und Form V . Die Herstellung dieser Formen beinhaltet spezifische Kristallisationsbedingungen und Lösungsmittel . Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich großtechnische Kristallisations- und Reinigungsprozesse, um die Reinheit und Wirksamkeit der Verbindung sicherzustellen.
Analyse Chemischer Reaktionen
Linerixibat unterliegt in erster Linie Hemmungsreaktionen, anstatt traditionellen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution. Als Inhibitor des ilealen Gallensäuretransporters blockiert this compound die Resorption von Gallensäuren im Dünndarm . Diese Hemmung führt zu einer Reduktion der zirkulierenden Gallensäuren, was dazu beiträgt, den Pruritus bei Patienten mit primär biliärer Cholangitis zu lindern . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht umfassend dokumentiert, da der Schwerpunkt auf der hemmenden Wirkung der Verbindung liegt, anstatt auf ihrer chemischen Reaktivität.
Wissenschaftliche Forschungsanwendungen
Linerixibat hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Pharmakologie. Er wird untersucht, ob er das Potenzial hat, cholestatischen Pruritus bei Patienten mit primär biliärer Cholangitis zu behandeln . Die Fähigkeit der Verbindung, den Gallensäurespiegel im Körper zu senken, macht sie zu einem vielversprechenden Kandidaten zur Linderung der Symptome dieser Erkrankung . Zusätzlich eröffnet der Wirkmechanismus von this compound als Inhibitor des ilealen Gallensäuretransporters Möglichkeiten für seine Anwendung bei anderen Gallensäuren-bedingten Erkrankungen . Forschungen laufen, um seine Wirksamkeit und Sicherheit in verschiedenen klinischen Umgebungen zu untersuchen .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den ilealen Gallensäuretransporter hemmt, der für die Resorption von Gallensäuren im Dünndarm verantwortlich ist . Durch die Blockierung dieses Transporters reduziert this compound den Spiegel an juckreizfördernden Gallensäuren im Blutkreislauf . Diese Reduktion von Gallensäuren hilft, den starken Juckreiz zu lindern, der mit cholestatischem Pruritus verbunden ist . Das molekulare Ziel von this compound ist der ileale Gallensäuretransporter, und sein Weg beinhaltet die Hemmung der Gallensäure-Reabsorption .
Vergleich Mit ähnlichen Verbindungen
Linerixibat ist einzigartig in seiner spezifischen Hemmung des ilealen Gallensäuretransporters. Ähnliche Verbindungen sind Maralixibat und Odevixibat, die ebenfalls Inhibitoren von Gallensäuretransportern sind . this compound hat eine signifikante Wirksamkeit bei der Verbesserung der Juckreizintensität bei Patienten mit primär biliärer Cholangitis gezeigt . Seine minimale Resorption und gezielte Wirkung machen ihn zu einem vielversprechenden Kandidaten für die Behandlung von cholestatischem Pruritus, ohne signifikante systemische Nebenwirkungen zu verursachen . Die Einzigartigkeit von this compound liegt in seiner spezifischen Hemmung des ilealen Gallensäuretransporters und seinem Potenzial, Linderung für Patienten mit primär biliärer Cholangitis zu bieten .
Eigenschaften
IUPAC Name |
3-[[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl]methylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O7S/c1-4-6-12-28(5-2)18-38(35,36)24-13-20(17-29-21(14-25(31)32)15-26(33)34)23(37-3)16-22(24)27(30-28)19-10-8-7-9-11-19/h7-11,13,16,21,27,29-30H,4-6,12,14-15,17-18H2,1-3H3,(H,31,32)(H,33,34)/t27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVOBIGEBDYTP-VSGBNLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)[C@H](N1)C3=CC=CC=C3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345982-69-5 | |
| Record name | Linerixibat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345982695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2330672 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11729 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LINERIXIBAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/386012Z45S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action for Linerixibat and how does it impact serum bile acid levels?
A1: this compound is a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). [, ] This transporter is responsible for the reabsorption of bile acids from the ileum back into the circulation. By inhibiting ASBT, this compound prevents this reabsorption, leading to increased bile acid excretion in the feces and a subsequent reduction in serum bile acid levels. [, ]
Q2: How does the reduction in serum bile acids by this compound relate to its potential for treating cholestatic pruritus in primary biliary cholangitis (PBC)?
A2: Elevated serum bile acid levels are believed to be a key factor contributing to the intense itching (pruritus) experienced by patients with PBC. [, ] By reducing serum bile acid concentrations, this compound aims to alleviate this debilitating symptom. Studies have shown a correlation between the degree of serum bile acid reduction achieved with this compound and the improvement in pruritus scores in PBC patients. [, , ]
Q3: What is known about the absorption, metabolism, and excretion of this compound in humans?
A3: this compound exhibits very low oral bioavailability (approximately 0.05%). [] This is primarily attributed to its minimal absorption from the gastrointestinal tract (fraction absorbed: 0.167%) and extensive first-pass metabolism in the gut. [] Interestingly, despite in vitro studies predicting rapid hepatic metabolism via cytochrome P450 3A4, this compound is minimally metabolized in vivo. [] Instead, the majority of the drug is excreted unchanged in the feces (biliary/fecal excretion: >80%) with a smaller portion eliminated renally (approximately 20%). []
Q4: How does the pharmacokinetic profile of this compound contribute to its targeted action in the ileum?
A4: The minimal systemic absorption and extensive biliary/fecal excretion of this compound result in a high concentration of the drug being delivered to its site of action, the ileum, while minimizing systemic exposure. [] This localized action contributes to its targeted effect on bile acid reabsorption and reduces the potential for off-target effects.
Q5: Were there any unexpected findings regarding the metabolism of this compound?
A5: Yes, although in vitro studies predicted rapid hepatic clearance via cytochrome P450 3A4, in vivo studies demonstrated that this compound is minimally metabolized in humans. [] This highlights the importance of in vivo studies to accurately characterize drug disposition and challenges relying solely on in vitro predictions.
Q6: What is the relationship between this compound dose and its effect on serum bile acid levels?
A6: Studies have shown that this compound reduces serum bile acid levels in a dose-dependent manner. [, ] This means that higher doses of this compound lead to a greater reduction in serum bile acid concentrations. A population kinetic-pharmacodynamic model, developed using data from clinical trials, confirmed this relationship and provided further insights for dose optimization. [, ]
Q7: How was the optimal dose of this compound for Phase 3 clinical trials determined?
A7: Researchers developed a kinetic-pharmacodynamic (k-PD) model using data from the Phase 2b GLIMMER trial, which investigated various this compound doses and dosing regimens. [] This model considered both the drug's effect on itch reduction (efficacy) and the occurrence of diarrhea (a common side effect related to excess bile acids in the colon). [] The analysis aimed to identify the dose that maximized itch reduction while minimizing gastrointestinal side effects, ultimately leading to the selection of 40 mg twice daily for the Phase 3 GLISTEN trial. []
Q8: Have there been any studies investigating the long-term safety and tolerability of this compound?
A8: Yes, long-term safety and tolerability studies for this compound are ongoing. [] These studies will provide valuable data on the potential for long-term adverse effects and contribute to a comprehensive understanding of the drug's safety profile.
Q9: Are there any known challenges in analyzing and characterizing this compound?
A9: One challenge lies in separating and quantifying the stereoisomers of this compound. Researchers have explored the use of chemical derivatization combined with supercritical fluid chromatography and chiral stationary phases to improve the resolution and analysis of these stereoisomers. [] This approach allows for more accurate characterization and quantification of this compound in various matrices.
Q10: What is the significance of understanding the structure-activity relationship (SAR) of this compound?
A10: Elucidating the SAR of this compound is crucial for optimizing its pharmacological properties. By understanding how specific structural modifications influence the drug's potency, selectivity, and pharmacokinetic profile, researchers can design and synthesize novel analogs with enhanced therapeutic benefits and a more favorable safety profile. One study highlighted the importance of a sulfur atom in controlling a key step during the synthesis of this compound, demonstrating the impact of specific structural features on its production. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol](/img/structure/B607711.png)
![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine](/img/structure/B607712.png)
![(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B607714.png)

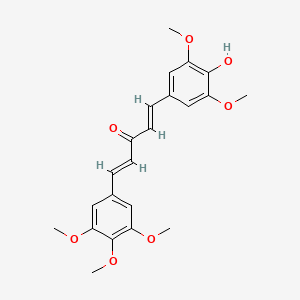
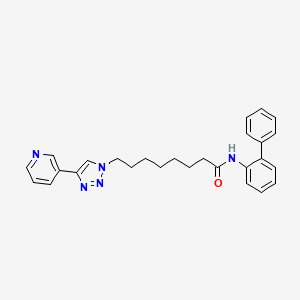
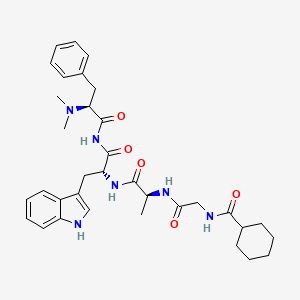
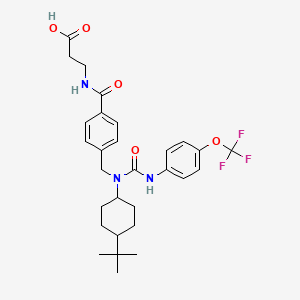

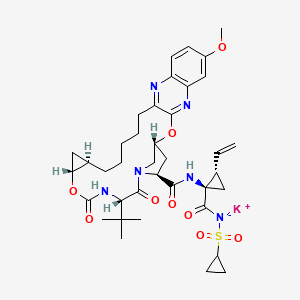
![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)
